N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Overview
Description
N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with a 4-chloro-2-methylphenyl group and an imidazol-1-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chloro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Imidazol-1-ylmethyl Group: The imidazol-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with imidazole in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The chloro and methyl groups can modulate the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide
- N-(4-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide
- N-(4-chloro-2-methylphenyl)-4-(triazol-1-ylmethyl)benzamide
Uniqueness
N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide is unique due to the specific combination of the chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-10-16(19)6-7-17(13)21-18(23)15-4-2-14(3-5-15)11-22-9-8-20-12-22/h2-10,12H,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZJUFZDQYACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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